molecular formula C6H11F3O3S B8580862 n-Pentyltriflate CAS No. 41029-43-0

n-Pentyltriflate

Cat. No.: B8580862
CAS No.: 41029-43-0
M. Wt: 220.21 g/mol
InChI Key: ANZRIVVPJRPJII-UHFFFAOYSA-N
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Description

n-Pentyltriflate (C₅H₁₁OSO₂CF₃) is an alkyl triflate, a class of organosulfur compounds characterized by the trifluoromethanesulfonate (triflate) group. Alkyl triflates are widely employed as alkylating agents in organic synthesis due to the triflate group’s exceptional leaving ability, which facilitates nucleophilic substitution reactions. This compound, with its linear pentyl chain, is particularly useful in introducing longer alkyl moieties into target molecules, such as pharmaceuticals or polymers. Its reactivity is influenced by the triflate group’s electron-withdrawing nature and the steric effects of the pentyl chain .

Properties

CAS No.

41029-43-0

Molecular Formula

C6H11F3O3S

Molecular Weight

220.21 g/mol

IUPAC Name

pentyl trifluoromethanesulfonate

InChI

InChI=1S/C6H11F3O3S/c1-2-3-4-5-12-13(10,11)6(7,8)9/h2-5H2,1H3

InChI Key

ANZRIVVPJRPJII-UHFFFAOYSA-N

Canonical SMILES

CCCCCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Triflates

Alkyl triflates vary in reactivity and application based on their alkyl chain length and structure:

Compound Boiling Point (°C) Solubility Reactivity (SN2) Common Applications
Methyl Triflate 100–102 Polar solvents Very high Methylation of nucleophiles
Ethyl Triflate 108–110 Polar solvents High Ethylation in fine chemical synthesis
n-Butyl Triflate 135–137 Moderate polarity Moderate Alkylation in sterically demanding systems
n-Pentyl Triflate ~150 (estimated) Low polarity Moderate–low Long-chain alkylation, polymer chemistry
  • Reactivity : Methyl and ethyl triflates exhibit higher reactivity in SN2 reactions due to shorter alkyl chains and reduced steric hindrance. n-Pentyltriflate’s longer chain increases steric bulk, slowing reactions but enabling selective alkylation in complex substrates .
  • Stability : Longer alkyl chains (e.g., n-pentyl) enhance thermal stability compared to methyl or ethyl analogs, making them suitable for high-temperature reactions.

Other Sulfonate Esters

Sulfonate esters like tosylates (tosyl, Ts) and mesylates (mesyl, Ms) are alternatives to triflates:

Compound Leaving Group Ability Stability Typical Use Cases
Tosylates (TsOR) Moderate High Stable intermediates, slow reactions
Mesylates (MsOR) High Moderate Rapid alkylation, labile conditions
Triflates (TfOR) Very high Low (hydrolysis) Fast, high-yield alkylation
  • Leaving Group Ability : Triflates (including this compound) outperform tosylates and mesylates due to the triflate group’s strong electron-withdrawing effects, enabling faster reaction rates .
  • Hydrolysis Sensitivity : Triflates are more prone to hydrolysis than tosylates, necessitating anhydrous conditions during use.

Research Findings and Limitations

  • Synthetic Utility : this compound is preferred over shorter-chain triflates in polymer chemistry for introducing hydrophobic alkyl chains. For instance, it has been used to modify cellulose derivatives for enhanced material properties.
  • Challenges : Its lower solubility in polar solvents compared to methyl/ethyl analogs complicates homogeneous reaction setups.
  • Gaps in Evidence : The provided sources lack direct data on this compound’s physical properties or reaction kinetics. Current comparisons rely on extrapolation from triflate chemistry principles and analogous compounds .

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